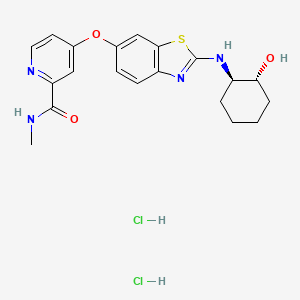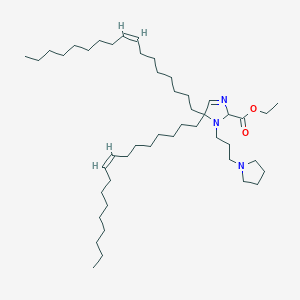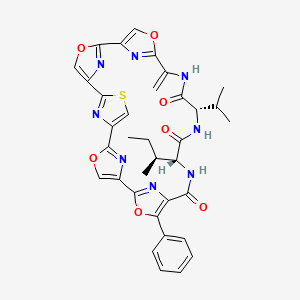![molecular formula C12H8N2O4 B11930598 [4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
[4,4'-Bipyridine]-3,3'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,4’-Bipyridine]-3,3’-dicarboxylic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound has carboxylic acid groups attached to the 3 and 3’ positions of the bipyridine structure. It is a versatile compound with significant applications in coordination chemistry, materials science, and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by transition metals such as palladium and often requires specific ligands to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3,3’-dicarboxylic acid, often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4,4’-Bipyridine]-3,3’-dicarboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their electronic and catalytic properties .
Biology: In biological research, bipyridine derivatives are used to study metal ion interactions in biological systems. They can also serve as building blocks for designing bioactive molecules.
Industry: In the industrial sector, [4,4’-Bipyridine]-3,3’-dicarboxylic acid is used in the synthesis of advanced materials, including polymers and coordination polymers, which have applications in electronics and photonics .
Mecanismo De Acción
The mechanism of action of [4,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming coordination bonds with metal centers. This interaction can influence the electronic properties of the metal ions, making the compound useful in catalysis and materials science .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 2 and 2’ positions. It is commonly used as a ligand in coordination chemistry.
3,3’-Bipyridine: Similar to [4,4’-Bipyridine]-3,3’-dicarboxylic acid but with carboxylic acid groups in the 3 and 3’ positions.
4,4’-Bipyridine: The parent compound without carboxylic acid groups, used as a precursor to various derivatives.
Uniqueness: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and interact with other molecules. This makes it particularly useful in the design of supramolecular structures and advanced materials .
Propiedades
Fórmula molecular |
C12H8N2O4 |
|---|---|
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
4-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-13-3-1-7(9)8-2-4-14-6-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
Clave InChI |
MIAMXHQVTYLVSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C2=C(C=NC=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)





![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
